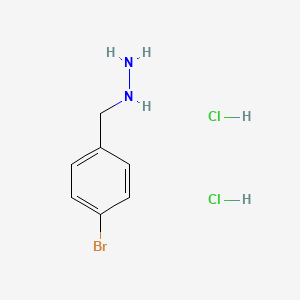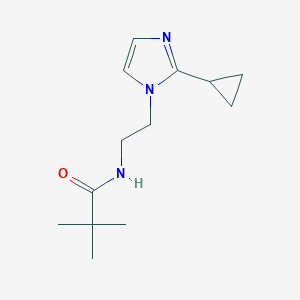
3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied in detail.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide involves the reaction of 3-chlorobenzoic acid with phthalic anhydride to form 3-chloro-1,3-dioxoisoindoline-5-carboxylic acid. This intermediate is then reacted with ammonium hydroxide to form 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide.
Starting Materials
3-chlorobenzoic acid, phthalic anhydride, ammonium hydroxide
Reaction
Step 1: 3-chlorobenzoic acid is reacted with phthalic anhydride in the presence of a catalyst such as sulfuric acid to form 3-chloro-1,3-dioxoisoindoline-5-carboxylic acid., Step 2: 3-chloro-1,3-dioxoisoindoline-5-carboxylic acid is then reacted with ammonium hydroxide in the presence of a solvent such as ethanol to form 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide., Step 3: The product is then purified using techniques such as recrystallization or column chromatography.
作用机制
The mechanism of action of 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide is not fully understood. However, it has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This inhibition leads to the accumulation of DNA damage and eventually cell death. Additionally, this compound has been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells.
生化和生理效应
The biochemical and physiological effects of 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide have been studied in vitro and in vivo. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to possess anti-inflammatory and antioxidant properties. In vivo studies have shown that this compound exhibits anticancer activity in animal models of breast, lung, and colon cancer.
实验室实验的优点和局限性
One of the advantages of using 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide in lab experiments is its ability to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. This makes it a valuable tool for studying the interaction between proteins and DNA. Additionally, this compound has been shown to possess anticancer activity against different types of cancer cells, making it a potential candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can make it difficult to work with.
未来方向
There are several future directions for the study of 3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide. One direction is to investigate the potential of this compound as a drug delivery system due to its ability to cross the blood-brain barrier. Another direction is to study the interaction between this compound and other proteins involved in DNA replication and transcription. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential as a cancer therapy.
科学研究应用
3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide has been studied extensively for its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit anticancer activity against different types of cancer cells, including breast, lung, and colon cancer cells. It has also been reported to possess anti-inflammatory and antioxidant properties. In biochemistry, this compound has been used as a probe to study the interaction between proteins and DNA. In pharmacology, it has been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
属性
IUPAC Name |
3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O3/c16-9-3-1-2-8(6-9)13(19)17-10-4-5-11-12(7-10)15(21)18-14(11)20/h1-7H,(H,17,19)(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEAUWNVBCWHISM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(1,3-dioxoisoindol-5-yl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[[2-(1,3-Benzodioxol-5-ylamino)acetyl]amino]-3-methylthiourea](/img/structure/B2404803.png)

![3-Cyclopropyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2404809.png)
![N-Spiro[2.3]hexan-5-ylprop-2-enamide](/img/structure/B2404810.png)

![4-cyclohexyl-1-(3-methoxyphenyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2404812.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide](/img/structure/B2404813.png)
![3-amino-4-(thiophen-2-yl)-N-(m-tolyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B2404815.png)

![2-(3,4-difluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2404817.png)


![2-chloro-N-{2-[(2,6-difluorophenyl)formamido]ethyl}pyridine-4-carboxamide](/img/structure/B2404820.png)